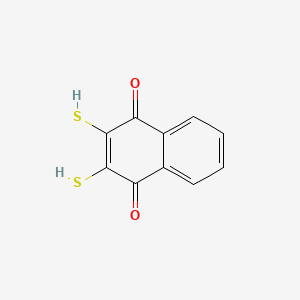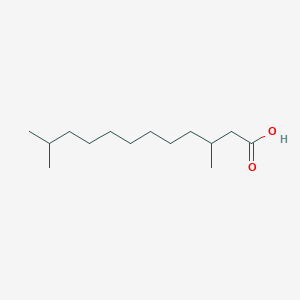![molecular formula C18H19F2NO B12558729 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine CAS No. 194083-76-6](/img/structure/B12558729.png)
1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a bis(4-fluorophenyl)methoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine typically involves the reaction of azetidine with 2-[bis(4-fluorophenyl)methoxy]ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the bis(4-fluorophenyl)methoxyethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in organic solvents like dichloromethane.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine involves its interaction with specific molecular targets and pathways. The bis(4-fluorophenyl)methoxyethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The azetidine ring may also contribute to the compound’s overall biological activity by affecting its three-dimensional structure and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridines: Similar to azetidines, aziridines are three-membered nitrogen-containing rings that can undergo similar chemical reactions and have comparable applications.
Pyrrolidines: These are five-membered nitrogen-containing rings that are widely used in medicinal chemistry and have similar structural features to azetidines.
Uniqueness
1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine is unique due to the presence of the bis(4-fluorophenyl)methoxyethyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s stability, binding affinity, and overall activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
194083-76-6 |
|---|---|
Formule moléculaire |
C18H19F2NO |
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]azetidine |
InChI |
InChI=1S/C18H19F2NO/c19-16-6-2-14(3-7-16)18(15-4-8-17(20)9-5-15)22-13-12-21-10-1-11-21/h2-9,18H,1,10-13H2 |
Clé InChI |
ZAJUEJBFBZQGAP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


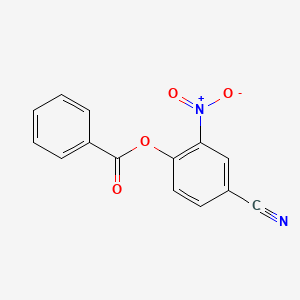
![2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate](/img/structure/B12558659.png)
![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)
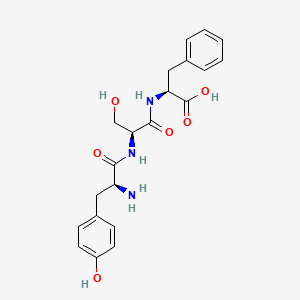
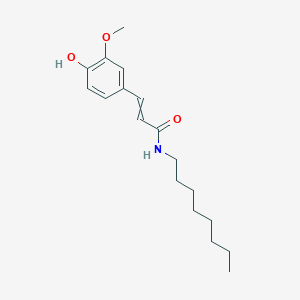

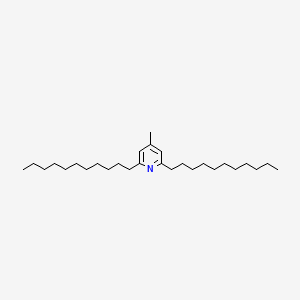
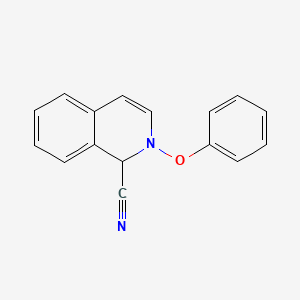
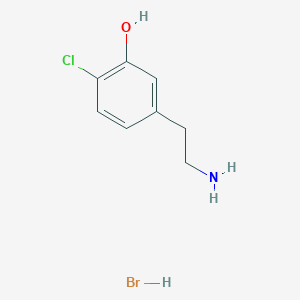

![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)
